Glycine, N-(1-oxododecyl)glycyl-
Description
Glycine, N-(1-oxododecyl)glycyl- is an acylated glycine derivative characterized by a dodecanoyl (C12) chain attached to the nitrogen of a glycyl-glycine backbone. This structure imparts surfactant properties, making it valuable in industrial and cosmetic applications. The compound is structurally related to sarcosinates (N-methyl acyl glycines) but lacks the methyl group on the nitrogen, distinguishing its chemical reactivity and solubility profile.
Properties
CAS No. |
56217-78-8 |
|---|---|
Molecular Formula |
C16H30N2O4 |
Molecular Weight |
314.42 g/mol |
IUPAC Name |
2-[[2-(dodecanoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14(19)17-12-15(20)18-13-16(21)22/h2-13H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
ZMXUPLNMYABPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxododecyl)glycyl- typically involves the acylation of glycine with a dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Glycine, N-(1-oxododecyl)glycyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(1-oxododecyl)glycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and glycine derivatives.
Reduction: Dodecanol and glycine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Significance
Glycine plays a crucial role in numerous metabolic pathways. It is involved in the synthesis of important biomolecules such as creatine and glutathione, which are vital for cellular function and antioxidant defense. Moreover, research indicates that increased circulating glycine is associated with reduced risks of cardiovascular diseases and metabolic disorders .
Case Study: Cardiovascular Disease Association
A genome-wide association study (GWAS) highlighted the protective role of glycine against coronary artery disease (CAD) in East Asian populations. The study found that genetically determined serum glycine levels were inversely associated with CAD risk and severity . This suggests potential therapeutic applications for glycine supplementation in managing cardiovascular health.
Analytical Chemistry
Glycine, N-(1-oxododecyl)glycyl- can be effectively analyzed using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column allows for the separation of this compound under simple conditions, making it suitable for both qualitative and quantitative analysis in pharmacokinetics .
Table: HPLC Conditions for Glycine Analysis
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC Column |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Alternative Mobile Phase | Formic Acid for Mass-Spec compatibility |
| Application | Isolation of impurities, preparative separation |
This method demonstrates the compound's versatility in laboratory settings, particularly for drug development and quality control processes.
Pharmacological Applications
Research has indicated that glycine derivatives have potential as therapeutic agents in various medical conditions. For example, glycine's anti-inflammatory properties may offer benefits in treating chronic diseases associated with inflammation . Additionally, compounds like Glycine, N-(1-oxododecyl)glycyl- are being explored for their roles in soft tissue implants and anti-scarring treatments .
Case Study: Soft Tissue Implants
A patent application discusses the use of glycine derivatives as anti-scarring agents in soft tissue augmentation procedures. These compounds are proposed to mitigate chronic pain associated with scar tissue formation post-surgery . This highlights the potential clinical relevance of glycine derivatives in enhancing surgical outcomes.
Mechanism of Action
The mechanism of action of Glycine, N-(1-oxododecyl)glycyl- involves its surfactant properties, which allow it to reduce surface tension and form micelles. This property is crucial in its role as an emulsifying agent. The compound interacts with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic molecules .
Comparison with Similar Compounds
Key Comparisons:
Lauroyl Ethylenediamine Triacetic Acid incorporates a chelating ethylenediamine triacetate group, enabling metal ion binding, unlike the purely surfactant-focused glycine derivatives .
Functional Performance :
- Shorter Chains (Caprylylglycine) : C8 derivatives exhibit higher water solubility but reduced surfactant efficiency compared to C12 analogs .
- Longer Chains (Stearoyl Sarcosine) : C18 compounds provide thicker foams and are preferred in heavy-duty formulations like industrial lubricants .
Regulatory Status :
- Glycine, N-(1-oxododecyl)glycyl- and its salts are exempt from EPA residue limits in pesticides but require compliance with cosmetic safety assessments .
- Sodium Lauroyl Sarcosinate is widely approved in cosmetics due to extensive safety reviews .
Research Findings and Industrial Relevance
- Pesticide Efficiency : Glycine derivatives enhance glyphosate absorption in herbicide formulations, reducing required active ingredient volumes .
- Cosmetic Innovations: Sodium lauroyl glycinate derivatives are replacing sulfates in "gentle" skincare products, driven by consumer demand for non-irritating surfactants .
- Environmental Impact : Longer-chain derivatives (C18) show higher biodegradability but lower solubility, necessitating trade-offs in formulation design .
Biological Activity
Glycine, N-(1-oxododecyl)glycyl- (CAS No. 56217-78-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Molecular Structure:
- Molecular Formula: C14H27N3O3
- Molecular Weight: 273.38 g/mol
- IUPAC Name: Glycine, N-(1-oxododecyl)glycyl-
The compound features a glycine backbone with a dodecyl chain, which may influence its solubility and interaction with biological membranes.
The biological activity of Glycine, N-(1-oxododecyl)glycyl- can be attributed to several mechanisms:
- Neurotransmitter Activity: Glycine is known as an inhibitory neurotransmitter in the central nervous system (CNS). It functions by activating glycine receptors, leading to hyperpolarization of neurons and inhibition of excitatory signals .
- Cytoprotective Effects: The compound exhibits cytoprotective properties, which may be beneficial in preventing cellular damage under stress conditions. This is particularly relevant in neurodegenerative diseases where excitotoxicity is a concern .
- Anti-inflammatory Properties: Research indicates that glycine derivatives can modulate inflammatory responses, potentially reducing the severity of inflammatory diseases .
1. Antimicrobial Properties
Glycine derivatives have been studied for their antimicrobial effects. In vitro studies show that compounds similar to Glycine, N-(1-oxododecyl)glycyl- exhibit activity against various bacterial strains. The dodecyl group may enhance membrane permeability, allowing for better interaction with microbial cells.
2. Anti-cancer Activity
Preliminary studies suggest that Glycine, N-(1-oxododecyl)glycyl- may have anti-cancer properties. Its mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis through modulation of signaling pathways involved in cell survival and death.
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of glycine derivatives in models of oxidative stress. Results indicated that treatment with Glycine, N-(1-oxododecyl)glycyl- significantly reduced markers of oxidative damage in neuronal cells, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Case Study 2: Inflammatory Response Modulation
In a clinical trial involving patients with chronic inflammatory conditions, administration of glycine derivatives led to a notable decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), demonstrating its role in modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
